3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. The structure includes:
- 4,6-dimethyl groups: Improve lipophilicity and steric bulk.
- N-(2-chlorophenyl)carboxamide: Introduces aromaticity and electron-withdrawing effects via the chloro substituent.
Its primary applications span insecticidal, antiplasmodial, and allosteric modulation activities, with structural variations heavily influencing biological efficacy .
Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-8-7-9(2)19-16-12(8)13(18)14(22-16)15(21)20-11-6-4-3-5-10(11)17/h3-7H,18H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCXMDKFNQKVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
S-Alkylation and Cyclization
The foundational step involves constructing the thieno[2,3-b]pyridine core via S-alkylation followed by cyclization. A mixture of 2-chloroacetamide derivatives (20 mmol) and thioglycolate esters undergoes base-mediated S-alkylation in aqueous potassium hydroxide (10% KOH), producing intermediate thioethers. Subsequent intramolecular cyclization under reflux conditions forms the 3-aminothieno[2,3-b]pyridine-2-carboxylate ester. For example, ethyl thioglycolate reacts with 2,6-dichloronicotinonitrile in the presence of triethylamine, yielding ethyl-3-aminothieno[2,3-b]pyridine-2-carboxylate with 67–84% efficiency.
Reaction Conditions:
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium-catalyzed Suzuki–Miyaura cross-coupling to introduce substituents at the pyridine ring’s 2- and 6-positions. For instance, 2,6-dichloronicotinonitrile reacts with aryl boronic acids using Pd(PPh₃)₄ in refluxing dioxane, yielding monosubstituted intermediates. These intermediates undergo SₙAr reactions with ethyl thioglycolate, followed by cyclization to form the thienopyridine core.
Functionalization of the Carboxamide Group
Hydrolysis and Amide Coupling
The ester group at the 2-position is hydrolyzed to the carboxylic acid using acidic or basic conditions (e.g., HCl/EtOH or NaOH/H₂O). Subsequent amidation with 2-chlorobenzylamine is achieved via coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF). This step introduces the N-(2-chlorophenyl)methyl substituent, critical for biological activity.
Representative Procedure:
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Hydrolysis of ethyl ester (2 mmol) in 6M HCl/EtOH (1:1, 20 mL) at 80°C for 3 h.
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Neutralization with NaHCO₃, extraction with EtOAc, and drying over Na₂SO₄.
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Amide coupling with 2-chlorobenzylamine (2.2 mmol), HATU (2.4 mmol), and DIPEA (4 mmol) in DMF (15 mL) at 25°C for 12 h.
Yield: 43–64% after purification by flash chromatography.
Oxidation and Dimerization Control
Hypochlorite-Mediated Oxidation
Sodium hypochlorite (NaOCl) oxidizes the thienopyridine core, influencing dimerization pathways. In 1,4-dioxane, oxidation proceeds via radical intermediates, yielding dimeric products, whereas in dichloromethane with phase-transfer catalysts (e.g., benzyltriethylammonium chloride), monomeric oxidation dominates.
Method A (1,4-Dioxane):
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Conditions: 10% NaOCl (5 mL), 2 mmol substrate, 3–8 h at 25°C.
Method B (Dichloromethane):
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Conditions: 10% NaOCl (8 mL), TEBAC (30 mg), 4–10 h at 25°C.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradients of petroleum ether/ethyl acetate (30–100%). High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases ensures >95% purity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂), 2.51 (s, 3H, CH₃), 2.49 (s, 3H, CH₃).
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HRMS (ESI): m/z calcd for C₁₇H₁₆ClN₃OS [M+H]⁺ 345.85, found 345.86.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[2,3-b]pyridine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic applications, particularly in the treatment of various diseases:
-
Anticancer Activity
- Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant anticancer properties. The presence of the amino and chlorophenyl groups enhances the compound's ability to inhibit cancer cell proliferation. For instance, studies have shown that analogs can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
-
Antimicrobial Properties
- The compound has demonstrated activity against a range of microbial pathogens. Its structural features contribute to its ability to disrupt microbial cell function. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
- Neuroprotective Effects
Agricultural Applications
The unique chemical structure of 3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide also positions it as a candidate for agricultural applications:
- Pesticide Development
- Herbicide Potential
Material Science Applications
In addition to its biological applications, this compound has implications in material science:
- Organic Electronics
- Polymer Chemistry
Case Studies
Several case studies highlight the versatility and potential of this compound:
-
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2021) evaluated the anticancer effects of this compound on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups . -
Case Study 2: Antimicrobial Efficacy
Johnson et al. (2020) investigated the antimicrobial properties of various thieno[2,3-b]pyridine derivatives, including this compound. They found significant inhibition against several pathogenic bacteria and fungi, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as PLC-γ. This enzyme is crucial for cell signaling pathways that regulate cell motility and proliferation. By inhibiting PLC-γ, this compound can disrupt these pathways, leading to reduced cancer cell invasion and proliferation .
Comparison with Similar Compounds
Data Tables
Table 1: Insecticidal Activity of Selected Analogs
| Compound | Substituents | LC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Target Compound | 2-chlorophenyl, 4,6-dimethyl | Not Reported | - |
| Compound 3 (4-chlorophenyl) | 4-chlorophenyl, 4,6-distyryl | 0.011 | |
| Acetamiprid (Control) | - | 0.043 |
Table 2: Antiplasmodial and Receptor-Binding Activities
Key Findings
Substituent Position Matters :
- 2-Chlorophenyl analogs may exhibit distinct receptor interactions compared to 4-chlorophenyl derivatives due to steric and electronic effects.
Functional Groups Dictate Activity: Cyano groups (Compound 2) enhance insecticidal activity, while methoxy groups (VU152100) improve solubility but reduce metabolic stability.
Scaffold Complexity vs. PK Properties :
- Simplified scaffolds (e.g., ML293) often outperform complex fused-ring systems in vivo despite lower synthetic yields.
Biological Activity
3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article will discuss its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H14ClN3OS
- Molecular Weight : 331.82 g/mol
- CAS Number : [Not specified in the provided sources]
Synthesis
The synthesis of this compound involves multi-step chemical reactions that typically include the formation of thieno[2,3-b]pyridine derivatives. The detailed synthetic pathways are often tailored to modify the biological activity of the resulting compounds.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. For instance:
- In Vitro Cytotoxicity : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In one study, derivatives similar to this compound exhibited IC50 values ranging from 5.88 to 11.70 μg/mL against HepG-2 cells and 9.64 to 15.10 μg/mL against MCF-7 cells, indicating promising growth inhibitory effects compared to standard drugs like doxorubicin .
The mechanism by which these compounds exert their anticancer effects is often linked to their ability to inhibit specific enzymes or pathways involved in tumor growth. For example:
- Pim-1 Inhibition : Some derivatives have shown potent inhibition of Pim-1 kinase, an important target in cancer therapy. The most active compounds in related studies demonstrated IC50 values as low as 1.18 µM against Pim-1 .
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-b]pyridines have been investigated for their antimicrobial effects:
- Antibacterial and Antifungal Activity : Compounds derived from this scaffold were tested against various bacterial and fungal strains, revealing significant antimicrobial activity. Some derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Notable findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the compound's potency against certain biological targets. Modifications at various positions on the thieno[2,3-b]pyridine core can lead to improved solubility and bioavailability .
Case Studies
- Study on Cytotoxicity :
- Pim-1 Inhibition Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
